

Physicochemical properties of 2-(Pyrimidin-2-yl)ethanamine

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Compound of Interest

Compound Name: 2-(Pyrimidin-2-yl)ethanamine

Cat. No.: B1321767

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An In-depth Technical Guide to the Physicochemical Properties of **2-(Pyrimidin-2-yl)ethanamine**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-(Pyrimidin-2-yl)ethanamine** (CAS No: 89464-80-2), a heterocyclic amine of significant interest in medicinal chemistry and drug development.^[1] As a key building block and structural motif in various pharmacologically active agents, a thorough understanding of its properties is paramount for researchers, scientists, and formulation experts.^[2] This document synthesizes available empirical data with established analytical methodologies, offering not only a summary of known characteristics but also detailed, field-proven protocols for their experimental determination. The guide covers molecular structure, spectroscopic signatures, and critical drug-like properties including partition coefficient (LogP), acid dissociation constant (pKa), and aqueous solubility, providing the foundational knowledge required for its effective application in research and development.

Core Molecular and Physicochemical Profile

2-(Pyrimidin-2-yl)ethanamine is a primary amine featuring a pyrimidine ring connected to an ethylamine side chain. This unique combination of a basic aliphatic amine and an aromatic, electron-deficient diazine ring system dictates its chemical behavior and interaction with biological targets.^[2] The key physicochemical descriptors for the free base are summarized in Table 1.

Table 1: Summary of Physicochemical Properties for **2-(Pyrimidin-2-yl)ethanamine**

Property	Value	Source
IUPAC Name	2-(pyrimidin-2-yl)ethan-1-amine	[1]
CAS Number	89464-80-2	[1]
Molecular Formula	C ₆ H ₉ N ₃	[1]
Molecular Weight	123.16 g/mol	[1]
Boiling Point	205.5°C at 760 mmHg	[1]
Density	1.095 g/cm ³	[1]
XLogP3 (Computed)	-0.4	[1]
LogP (Computed)	0.678	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[1]
Canonical SMILES	C1=CN=C(N=C1)CCN	[1]

Spectroscopic and Structural Characterization

The structural identity of **2-(Pyrimidin-2-yl)ethanamine** and its salts is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to specific molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy of the hydrochloride salt of **2-(Pyrimidin-2-yl)ethanamine** reveals distinct signals for both the aromatic pyrimidine ring and the aliphatic ethylamine chain.

- Pyrimidine Protons: The protons on the pyrimidine ring are expected to resonate in the downfield aromatic region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms.[2]
- Ethylamine Protons: The methylene protons of the ethyl chain will appear further upfield. The carbon adjacent to the pyrimidine ring is anticipated around 3.5-4.0 ppm, while the carbon bearing the amino group will be slightly more shielded.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups. For the hydrochloride salt, a characteristic broad absorption band is observed in the 3200-3600 cm^{-1} range, which is indicative of the N-H stretching vibrations of the protonated ammonium (NH_3^+) group.[2] Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring also produce distinct signals in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI) in positive mode, the compound will be detected as its protonated molecular ion $[\text{M}+\text{H}]^+$, with an exact mass of approximately 124.08.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The pyrimidine ring acts as a chromophore. UV-Vis spectroscopy of **2-(Pyrimidin-2-yl)ethanamine** hydrochloride shows a primary absorption maximum (λ_{max}) around 260-270 nm.[2] This absorption is attributed to the $\pi \rightarrow \pi^*$ electronic transition within the aromatic system.[2]

Foundational Parameters for Drug Development

In the context of drug discovery, three physicochemical properties—pKa, LogP, and solubility—are of paramount importance as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. **2-(Pyrimidin-2-yl)ethanamine** has two potential sites for protonation: the aliphatic primary amine and the nitrogen atoms of the pyrimidine ring. The primary amine is expected to be the more basic site, with an estimated pKa value in the range of 8.0-9.5, typical for aliphatic amines. The pyrimidine nitrogens are significantly less basic due to their sp^2 hybridization and involvement in the aromatic system. Understanding the pKa is critical for predicting a drug's behavior in the physiological pH range of the gastrointestinal tract and blood, which in turn affects its absorption and distribution.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. This parameter influences membrane permeability, plasma protein binding, and metabolic stability. The computed XLogP3 value of -0.4 suggests that **2-(Pyrimidin-2-yl)ethanamine** is a relatively hydrophilic compound, which may favor aqueous solubility but could present challenges for passive diffusion across biological membranes.[\[1\]](#) Experimental determination is essential to confirm this computed value.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Given its polar functional groups and low computed LogP, the compound is expected to have good aqueous solubility, particularly at acidic pH where the primary amine is protonated to form a highly soluble salt. However, solubility can be limited at higher pH values as the compound becomes neutral. Quantifying solubility across a range of pH values is a critical step in pre-formulation studies.

Standardized Protocols for Physicochemical Analysis

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections describe robust methodologies for determining the key physicochemical parameters of **2-(Pyrimidin-2-yl)ethanamine**.

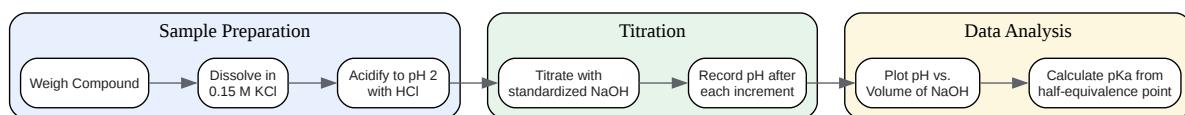
Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of the volume of a titrant added, allowing for the precise determination of ionization constants.

Methodology:

- Preparation: Accurately weigh approximately 5-10 mg of **2-(Pyrimidin-2-yl)ethanamine** and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.
- Acidification: Lower the pH of the solution to ~2.0 using a standardized HCl solution.
- Titration: Titrate the solution with a standardized, carbonate-free NaOH solution in small, precise increments (e.g., 0.02 mL).
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point in the resulting titration curve. Specialized software is used to calculate the pKa from the potentiometric data.

Diagram: Workflow for pKa Determination



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Caption: Workflow for potentiometric pKa determination.

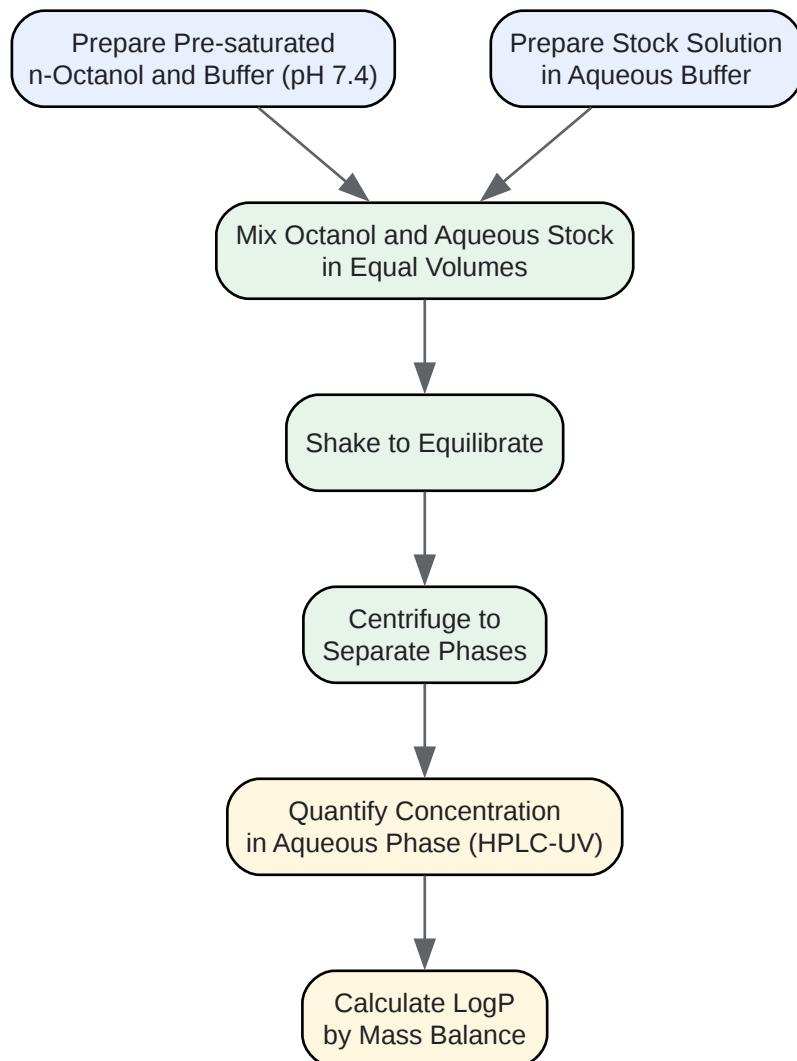
Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.

Methodology:

- System Preparation: Pre-saturate n-octanol with water and water (phosphate buffer, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for 24 hours.
- Sample Preparation: Prepare a stock solution of **2-(Pyrimidin-2-yl)ethanamine** in the aqueous phase at a known concentration (e.g., 1 mg/mL).
- Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a glass vial.
- Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method, such as HPLC-UV.
- Calculation: The LogP is calculated using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Compound}]_{\text{octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$, where $[\text{Compound}]_{\text{octanol}}$ is determined by mass balance.

Diagram: Workflow for Shake-Flask LogP Determination



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Caption: Workflow for shake-flask LogP determination.

Protocol: Kinetic Aqueous Solubility Measurement

This high-throughput method determines the solubility of a compound from a DMSO stock solution, providing a value relevant to early drug discovery screening.

Methodology:

- Stock Solution: Prepare a high-concentration stock solution of **2-(Pyrimidin-2-yl)ethanamine** in 100% DMSO (e.g., 10 mM).

- Sample Addition: Add a small aliquot of the DMSO stock (e.g., 2 μ L) to a larger volume of aqueous buffer (e.g., 198 μ L) at various pH values (e.g., 5.0, 7.4) in a 96-well plate.
- Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration between the dissolved and precipitated compound.
- Filtration: Filter the samples using a filter plate to remove any precipitated material.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a sensitive analytical technique like LC-MS/MS, comparing the response against a calibration curve prepared in the same buffer/DMSO mixture.

Synthesis and Reactivity

The synthesis of **2-(Pyrimidin-2-yl)ethanamine** can be achieved through various synthetic routes, often involving the functionalization of a pre-formed pyrimidine ring.^[3] Its chemical reactivity is dominated by the primary amine, which readily undergoes common amine reactions such as acylation to form amides and alkylation to form secondary or tertiary amines.^[2] This reactivity makes it a versatile building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.^{[2][4]}

Conclusion

2-(Pyrimidin-2-yl)ethanamine possesses a distinct set of physicochemical properties defined by its hydrophilic character and basic primary amine. While computational data provides a useful starting point, this guide emphasizes the necessity of rigorous experimental determination of key parameters like pKa, LogP, and aqueous solubility. The provided protocols offer a standardized framework for obtaining high-quality, reliable data essential for advancing drug discovery and development programs that utilize this important chemical scaffold.

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